molecular formula C8H11BrClN3 B8586568 5-Bromo-N-tert-butyl-2-chloropyrimidin-4-amine

5-Bromo-N-tert-butyl-2-chloropyrimidin-4-amine

Cat. No.: B8586568
M. Wt: 264.55 g/mol
InChI Key: YPKVEDACWOATJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-tert-butyl-2-chloropyrimidin-4-amine is a useful research compound. Its molecular formula is C8H11BrClN3 and its molecular weight is 264.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11BrClN3

Molecular Weight

264.55 g/mol

IUPAC Name

5-bromo-N-tert-butyl-2-chloropyrimidin-4-amine

InChI

InChI=1S/C8H11BrClN3/c1-8(2,3)13-6-5(9)4-11-7(10)12-6/h4H,1-3H3,(H,11,12,13)

InChI Key

YPKVEDACWOATJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC=C1Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butylamine (5.28 g, 72 mmol) was added to 5-bromo-2,4-dichloropyrimidine (15 g, 66 mmol) and triethylamine (19.9 g, 197 mmol) in acetonitrile (450 mL) at room temperature and the mixture was stirred at room temperature for 16 hours. Then the mixture was evaporated in vacuo and the crude residue was partitioned between EtOAc (450 mL) and water (400 mL). The organic layer was separated, washed with brine (400 mL) then dried over sodium sulfate and evaporated in vacuo. The residue was purified by column chromatography on silica gel (hexane:EtOAc 88:12) to afford the title compound as a yellow oil in 52% yield, 8.8 g.
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Yield
52%

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